molecular formula C15H22N4O2S B11186371 N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11186371
M. Wt: 322.4 g/mol
InChI Key: PBJJUGKMFMPJEA-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydro-1,3,5-triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and tetrahydro-1,3,5-triazine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H22N4O2S/c20-22(21,14-9-5-2-6-10-14)18-15-16-11-19(12-17-15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H2,16,17,18)

InChI Key

PBJJUGKMFMPJEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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